ethyl 3-{[(1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}benzoate
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Overview
Description
ETHYL 3-(1-OXO-1H-ISOTHIOCHROMENE-3-AMIDO)BENZOATE is a complex organic compound that belongs to the class of isothiochromenes.
Preparation Methods
The synthesis of ETHYL 3-(1-OXO-1H-ISOTHIOCHROMENE-3-AMIDO)BENZOATE typically involves multiple steps. One common method starts with the preparation of 1-oxo-1H-isothiochromenes from 2-benzofuran-1(3H)-one (phthalide). This involves bromination, hydrolysis, and condensation reactions . Industrial production methods often utilize organometallic compounds for formylation or carboxylation to produce substituted 2-formylbenzoic acids, which are then used in further transformations .
Chemical Reactions Analysis
ETHYL 3-(1-OXO-1H-ISOTHIOCHROMENE-3-AMIDO)BENZOATE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are facilitated by the presence of electron-donating groups on the aromatic ring.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used in the synthesis of combinatorial libraries of heterocyclic compounds.
Biology: Exhibits biological activity, making it a candidate for drug development.
Industry: Used in the production of various chemical intermediates.
Mechanism of Action
The mechanism of action of ETHYL 3-(1-OXO-1H-ISOTHIOCHROMENE-3-AMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes and receptors, leading to various biochemical effects .
Comparison with Similar Compounds
Similar compounds include other derivatives of 1H-2-benzothiopyran (1H-isothiochromenes), such as:
- 1-oxo-1H-isothiochromene-3-carboxylate
- Isothiochromene-1-thione
- 2-formylbenzoic acids derivatives
ETHYL 3-(1-OXO-1H-ISOTHIOCHROMENE-3-AMIDO)BENZOATE is unique due to its specific structure and the presence of both ethyl and benzoate groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C19H15NO4S |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
ethyl 3-[(1-oxoisothiochromene-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C19H15NO4S/c1-2-24-18(22)13-7-5-8-14(10-13)20-17(21)16-11-12-6-3-4-9-15(12)19(23)25-16/h3-11H,2H2,1H3,(H,20,21) |
InChI Key |
JLEFVGOXRHBJSR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3C(=O)S2 |
Origin of Product |
United States |
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